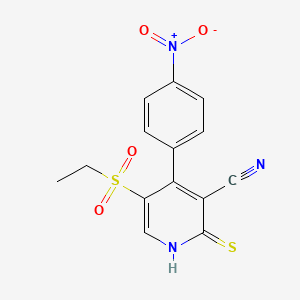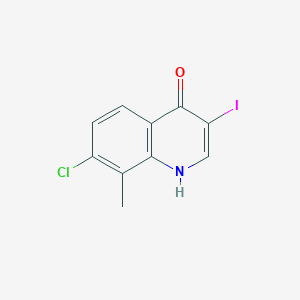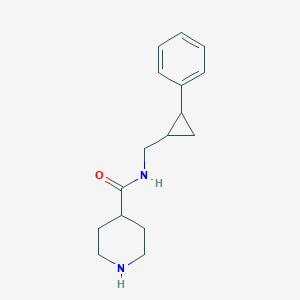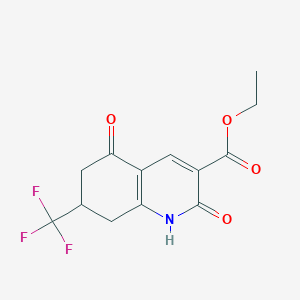
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including an ethylsulfonyl group, a nitrophenyl group, and a thioxo-dihydropyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethylsulfonyl acetonitrile with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo-dihydropyridine core can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to its binding affinity and specificity towards certain biological targets. The exact molecular pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.
5-(Methylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in certain applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
特性
分子式 |
C14H11N3O4S2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
5-ethylsulfonyl-4-(4-nitrophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O4S2/c1-2-23(20,21)12-8-16-14(22)11(7-15)13(12)9-3-5-10(6-4-9)17(18)19/h3-6,8H,2H2,1H3,(H,16,22) |
InChIキー |
YFSCPSDXRSRNQK-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)





![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)

![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)


